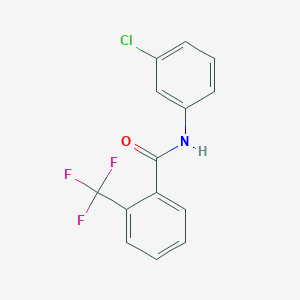
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, also known as AG490, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors.
作用機序
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. JAK2 is a tyrosine kinase that is activated by cytokine receptors, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and differentiation. By inhibiting JAK2, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide blocks the activation of STAT3, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the expression of matrix metalloproteinases. In inflammation, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK2, making it a valuable tool for studying the JAK2/STAT3 signaling pathway. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have off-target effects on other proteins, such as JAK3 and c-Src, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide treatment. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that combination therapy may be a promising approach for cancer treatment. Finally, the potential use of N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide in the treatment of other diseases, such as diabetes and obesity, warrants further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Although N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments, it remains a valuable tool for studying the JAK2/STAT3 signaling pathway. There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, which may lead to the development of new therapies for cancer and other diseases.
合成法
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloroaniline with trifluoromethylbenzoyl chloride in the presence of a base to yield 3-chloro-N-(trifluoromethyl)benzamide. The second step involves the reaction of the intermediate product with 4-bromo-2-hydroxybenzaldehyde in the presence of a base to yield N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide.
科学的研究の応用
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
特性
製品名 |
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H9ClF3NO |
分子量 |
299.67 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9ClF3NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20) |
InChIキー |
VYKDAPKJERPIOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)



